molecular formula C9H10F2N2 B3041811 2,2-Difluoro-1,3-dimethylbenzimidazolidine CAS No. 374540-53-1

2,2-Difluoro-1,3-dimethylbenzimidazolidine

Cat. No.: B3041811
CAS No.: 374540-53-1
M. Wt: 184.19 g/mol
InChI Key: FRUCITGQYAGWHT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-dimethylbenzimidazolidine is a chemical compound with the molecular formula C9H10F2N2 It is known for its unique structure, which includes two fluorine atoms and a benzimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,3-dimethylbenzimidazolidine typically involves the reaction of 2-chloro-1,3-dimethylbenzimidazolidine with a fluorinating agent. One common method uses diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-dimethylbenzimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deoxofluorination: Common reagents include alcohols, aldehydes, and ketones.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism by which 2,2-Difluoro-1,3-dimethylbenzimidazolidine exerts its effects involves the activation of its fluorine atoms. The compound acts as a nucleophilic fluorinating agent, where the fluorine atoms are transferred to the substrate. This process is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1,3-dimethylbenzimidazolidine is unique due to its benzimidazolidine ring, which imparts specific electronic and steric properties. This makes it more selective and efficient in certain fluorination reactions compared to other fluorinating agents .

Properties

IUPAC Name

2,2-difluoro-1,3-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c1-12-7-5-3-4-6-8(7)13(2)9(12,10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCITGQYAGWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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